molecular formula C18H16ClN3O2 B14078501 N-(3-chloro-4-methylphenyl)-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide

N-(3-chloro-4-methylphenyl)-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14078501
M. Wt: 341.8 g/mol
InChI Key: BRDIJJNOVAAPAQ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with chloro and methyl groups, which may contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-methylphenylboronic acid and 2-hydroxy-4-methylphenylboronic acid. These compounds undergo a series of reactions, including coupling reactions, cyclization, and amide formation, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and application.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a methyl group.

    Substitution: The chloro group can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chloro group with an amino group may result in an amine derivative.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
  • N-(3-chloro-4-methylphenyl)-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide
  • N-(3-chloro-4-methylphenyl)-5-(2-hydroxy-4-chlorophenyl)-1H-pyrazole-3-carboxamide

Uniqueness

N-(3-chloro-4-methylphenyl)-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-(2-hydroxy-4-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16ClN3O2/c1-10-3-6-13(17(23)7-10)15-9-16(22-21-15)18(24)20-12-5-4-11(2)14(19)8-12/h3-9,23H,1-2H3,(H,20,24)(H,21,22)

InChI Key

BRDIJJNOVAAPAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC(=C(C=C3)C)Cl)O

Origin of Product

United States

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